molecular formula C23H22N4O8 B10759324 (10R)-10-Formyl-5,8,10-trideazafolic acid

(10R)-10-Formyl-5,8,10-trideazafolic acid

Cat. No.: B10759324
M. Wt: 482.4 g/mol
InChI Key: DAOQLLQRJAXMGY-PBHICJAKSA-N
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Preparation Methods

The synthesis of (10R)-10-Formyl-5,8,10-Trideazafolic Acid involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of a precursor molecule, which undergoes a series of chemical reactions such as formylation, reduction, and substitution to yield the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

(10R)-10-Formyl-5,8,10-Trideazafolic Acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(10R)-10-Formyl-5,8,10-Trideazafolic Acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (10R)-10-Formyl-5,8,10-Trideazafolic Acid involves its interaction with specific molecular targets, such as enzymes involved in folate metabolism. The compound acts as an inhibitor of thymidylate synthase, an enzyme critical for DNA synthesis. By inhibiting this enzyme, the compound disrupts the synthesis of thymidine, a nucleotide essential for DNA replication and cell division .

Comparison with Similar Compounds

(10R)-10-Formyl-5,8,10-Trideazafolic Acid is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:

These compounds share some similarities in their biological activity but differ in their chemical structures and specific applications.

Properties

Molecular Formula

C23H22N4O8

Molecular Weight

482.4 g/mol

IUPAC Name

(2S)-2-[[4-[(1R)-2-(2-amino-4-oxo-3H-quinazolin-6-yl)-1-carboxyethyl]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C23H22N4O8/c24-23-26-16-6-1-11(10-15(16)20(31)27-23)9-14(21(32)33)12-2-4-13(5-3-12)19(30)25-17(22(34)35)7-8-18(28)29/h1-6,10,14,17H,7-9H2,(H,25,30)(H,28,29)(H,32,33)(H,34,35)(H3,24,26,27,31)/t14-,17+/m1/s1

InChI Key

DAOQLLQRJAXMGY-PBHICJAKSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CC2=CC3=C(C=C2)N=C(NC3=O)N)C(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

C1=CC(=CC=C1C(CC2=CC3=C(C=C2)N=C(NC3=O)N)C(=O)O)C(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

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